molecular formula C7H4FNO B3117181 6-Fluorobenzoxazole CAS No. 221347-70-2

6-Fluorobenzoxazole

Cat. No.: B3117181
CAS No.: 221347-70-2
M. Wt: 137.11 g/mol
InChI Key: HNFUQIXWYKEASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorobenzoxazole is an organic compound with the chemical formula C7H4FNO. It is a heterocyclic aromatic compound that contains an oxazole ring and a fluorine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Fluorobenzoxazole can be synthesized from 6-chlorobenzoxazole by reacting it with fluorine gas in the presence of a catalyst, such as cesium fluoride or potassium fluoride. The reaction takes place at high temperatures and pressures, resulting in the replacement of the chlorine atom with a fluorine atom. Another method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoxazole with potassium fluoride in the presence of catalytic amounts of 18-crown-6 at 110-120°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as cyano, hydroxy, and methoxy anions.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, cesium fluoride, and 18-crown-6 as a catalyst.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

    Nucleophilic Substitution: Formation of 2-substituted benzoxazoles.

    Electrophilic Substitution: Formation of nitro and sulfonyl derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties. .

    Medicine: Potential use in the development of new drugs, particularly as anticancer and anti-infective agents.

    Industry: Utilized in the production of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 6-Fluorobenzoxazole involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells. The compound interacts with specific molecular targets, disrupting cellular pathways and leading to cell death .

Comparison with Similar Compounds

    6-Fluorobenzothiazole: Similar structure with a sulfur atom replacing the oxygen atom in the oxazole ring.

    2-Fluorobenzoxazole: Fluorine atom positioned at the 2nd position instead of the 6th.

    6-Fluorobenzimidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness: 6-Fluorobenzoxazole is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFUQIXWYKEASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluorobenzoxazole
Reactant of Route 2
Reactant of Route 2
6-Fluorobenzoxazole
Reactant of Route 3
Reactant of Route 3
6-Fluorobenzoxazole
Reactant of Route 4
Reactant of Route 4
6-Fluorobenzoxazole
Reactant of Route 5
Reactant of Route 5
6-Fluorobenzoxazole
Reactant of Route 6
Reactant of Route 6
6-Fluorobenzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.